4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione
Overview
Description
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione: is a chemical compound with the molecular formula C17H18O6 and a molecular weight of 318.32 g/mol . This compound is characterized by its three methoxy groups and a methyl group attached to a grisen-2’,3-dione core structure. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include aromatic compounds with methoxy and methyl substituents.
Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the grisen-2’,3-dione core structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, under conditions that promote nucleophilic substitution.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Diols and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione can be compared with other similar compounds, such as:
4,4’,6-Trimethoxy-6’-ethyl-3’-grisen-2’,3-dione: Similar structure but with an ethyl group instead of a methyl group.
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-diol: Similar structure but with diol groups instead of dione groups.
Uniqueness
The unique combination of methoxy and methyl groups, along with the grisen-2’,3-dione core, gives 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione distinct chemical properties and reactivity, making it valuable for specific research applications.
Biological Activity
4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione (CAS No. 56783-97-2) is a chemical compound notable for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds. The synthesis, characterization, and research findings related to this compound are also discussed.
Chemical Structure and Properties
The molecular formula of this compound is C17H18O6, with a molecular weight of approximately 318.32 g/mol. The compound features a unique structure characterized by three methoxy groups and a methyl substituent on the grisen core, contributing to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H18O6 |
Molecular Weight | 318.32 g/mol |
CAS Number | 56783-97-2 |
InChI Key | RFCKBUUKRORCHH-XLFHBGCDSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways such as oxidative stress response and inflammation modulation. Preliminary studies suggest that the compound may exhibit anti-inflammatory , antioxidant , and anticancer properties.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A2058 (melanoma). The mechanism appears to involve the inhibition of topoisomerases, which are crucial for DNA replication and repair.
Case Study: Anticancer Efficacy
In a study assessing the anticancer effects of various derivatives, this compound was found to reduce cell viability significantly in MCF-7 cells:
Compound | IC50 (µM) |
---|---|
This compound | 1.09 ± 0.1 |
Control (DMSO) | >10 |
This data indicates a promising therapeutic index for further development in cancer treatment.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests reveal that it exhibits activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 8 - 16 |
Escherichia coli | >64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
Comparison with structurally similar compounds reveals unique aspects of this compound's activity profile:
Table 3: Comparison of Biological Activities
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | High | Moderate |
4,4',6-Trimethoxy-6'-ethyl-3'-grisen-2',3-dione | Moderate | Low |
4,4',6-Dimethoxybenzene derivative | Low | High |
The distinct combination of methoxy and methyl groups in the target compound enhances its reactivity and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCKBUUKRORCHH-XLFHBGCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858536 | |
Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56783-97-2 | |
Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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